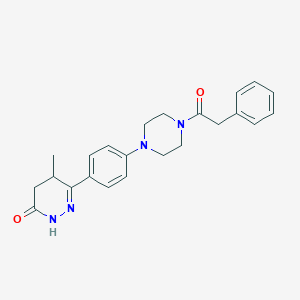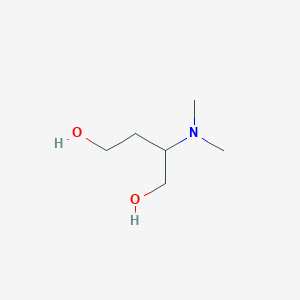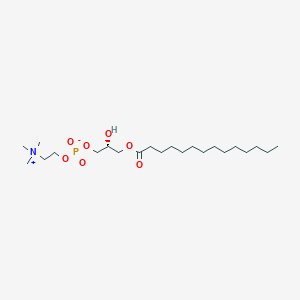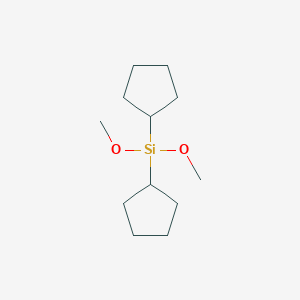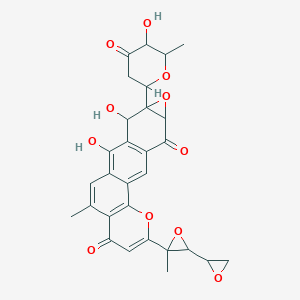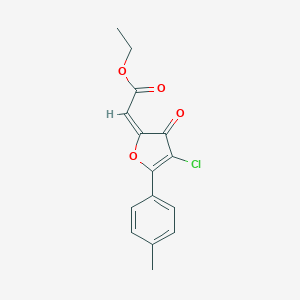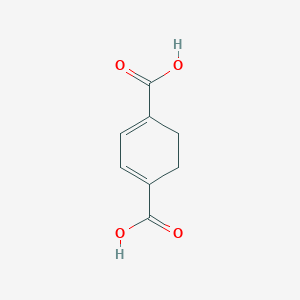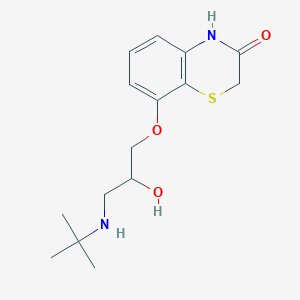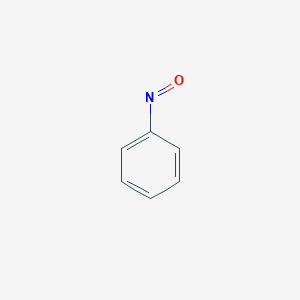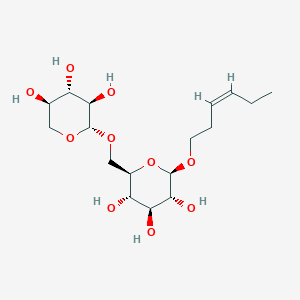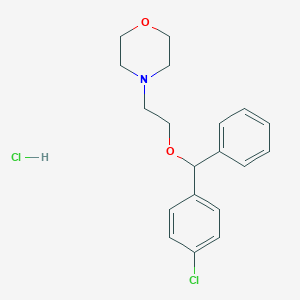![molecular formula C29H37F3 B162962 3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl CAS No. 137529-43-2](/img/structure/B162962.png)
3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4,5-Trifluoro-4’-[(trans,trans)-4’-pentyl[1,1’-bicyclohexyl]-4-YL]-1,1’-biphenyl” is a complex organic molecule with the molecular formula C29H37F3 . It is employed as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a biphenyl core substituted with trifluoro and bicyclohexyl groups . The molecular weight of the compound is 442.6 g/mol .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found .Scientific Research Applications
Trifluoromethyl Substituent in Antitubercular Drug Design
Trifluoromethyl groups, like the one in the compound of interest, are pivotal in antitubercular drug design. Their incorporation into drug molecules can significantly enhance pharmacodynamic and pharmacokinetic properties. This review discusses the role of trifluoromethyl substituents in improving the efficacy of antitubercular agents, highlighting their contribution to drug-likeness and antitubercular activity. The unique physicochemical properties of the trifluoromethyl group, including its lipophilicity-enhancing effect, distinguish it from other substituents and make it a valuable pharmacophore in modern antitubercular research (Thomas, 1969).
BODIPY-Based Organic Semiconductors in OLEDs
The compound of interest, with its complex structure including a trifluoromethyl group, may find relevance in the realm of organic semiconductors, particularly in the development of BODIPY-based materials for OLED applications. This review covers the structural design and synthesis of BODIPY-based organic semiconductors, showcasing their potential as 'metal-free' infrared emitters in OLED devices. The advancements in this area suggest a promising future for the development of new materials that could benefit from the unique properties of compounds similar to the one (Squeo & Pasini, 2020).
Synthetic Routes for 1,2,3-Triazoles
While not directly related to the compound of interest, the synthesis and applications of 1,2,3-triazoles offer insight into the broader context of heterocyclic chemistry, which could encompass the synthesis pathways and potential applications of the compound. This review discusses the diverse applications of 1,2,3-triazoles in drug discovery, material science, and other fields, highlighting the importance of heterocyclic compounds in scientific research (Kaushik et al., 2019).
Trifluoromethanesulfonic Acid in Organic Synthesis
The use of trifluoromethanesulfonic acid in organic synthesis, including its role in electrophilic aromatic substitution reactions and the formation of various bonds, may provide context for the synthetic challenges and opportunities related to the compound of interest. This review sheds light on the utility of trifluoromethanesulfonic acid as a reagent in synthesizing complex organic compounds, possibly including those with intricate structures similar to the compound (Kazakova & Vasilyev, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3-trifluoro-5-[4-[4-(4-pentylcyclohexyl)cyclohexyl]phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37F3/c1-2-3-4-5-20-6-8-21(9-7-20)22-10-12-23(13-11-22)24-14-16-25(17-15-24)26-18-27(30)29(32)28(31)19-26/h14-23H,2-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGFJCGJXSZYHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609011 |
Source


|
| Record name | 4~3~,4~4~,4~5~-Trifluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl | |
CAS RN |
137529-43-2 |
Source


|
| Record name | 4~3~,4~4~,4~5~-Trifluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


